

# A Comprehensive Technical Guide to the Physicochemical Properties of Ditetradecylamine

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## Compound of Interest

Compound Name: Ditetradecylamine

Cat. No.: B1582990

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## Abstract

**Ditetradecylamine**, a secondary amine with two long alkyl chains, is a lipophilic compound with applications in various scientific and industrial fields, including as a surfactant, emulsifier, and an intermediate in the synthesis of more complex molecules such as chelating lipids.<sup>[1]</sup> A thorough understanding of its physicochemical properties is fundamental for its effective use in research and development, particularly in formulation science, material science, and drug delivery systems. This technical guide provides a detailed overview of the core physicochemical properties of **Ditetradecylamine**, methodologies for their determination, and a visual representation of its chemical synthesis and structure-property relationships.

## Core Physicochemical Properties

The physicochemical properties of **Ditetradecylamine** are primarily dictated by its molecular structure: a small, polar secondary amine head group attached to two long, nonpolar tetradecyl chains. This amphiphilic nature governs its solubility, thermal properties, and lipophilicity.

## Data Summary

The quantitative physicochemical data for **Ditetradecylamine** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C <sub>28</sub> H <sub>59</sub> N	[2]
Molecular Weight	409.78 g/mol	[3]
Melting Point	59-60 °C	[2]
Boiling Point	487.6 °C at 760 mmHg	[1]
Density	0.82 g/mL	[1]
Refractive Index	1.454	[1]
pKa (estimated)	~10-11	[4][5]
LogP (XLogP3)	10.3691	[1]
Water Solubility	Very low (practically insoluble)	[6]
Solubility in Organic Solvents	Soluble in nonpolar organic solvents	
Appearance	Solid	[1]

## Detailed Discussion of Physicochemical Properties

### Molecular Structure and Polarity

**Ditetradecylamine** possesses a polar secondary amine group (-NH-) that can act as a hydrogen bond donor and acceptor.[7] However, this is significantly counterbalanced by the presence of two long, nonpolar tetradecyl (C<sub>14</sub>H<sub>29</sub>) chains. Consequently, **Ditetradecylamine** is a predominantly nonpolar, lipophilic molecule.

### Melting and Boiling Points

The relatively high melting and boiling points of **Ditetradecylamine** are attributed to the significant van der Waals forces between the long alkyl chains of adjacent molecules.[8] Primary and secondary amines can also participate in intermolecular hydrogen bonding, which contributes to higher boiling points compared to tertiary amines of similar molecular weight.[6] [8]

## Solubility

The solubility of **Ditetradecylamine** is a direct consequence of its amphiphilic character.

- **Aqueous Solubility:** Due to the dominance of the large, nonpolar alkyl chains, **Ditetradecylamine** is practically insoluble in water.<sup>[6]</sup> The hydrocarbon chains disrupt the hydrogen bonding network of water, making dissolution energetically unfavorable.
- **Organic Solvents:** Following the "like dissolves like" principle, **Ditetradecylamine** is readily soluble in nonpolar organic solvents such as hexane and toluene, where van der Waals interactions are the primary intermolecular forces. Its solubility in polar aprotic solvents is moderate.

## pKa and Basicity

While an experimental pKa value for **Ditetradecylamine** is not readily available, the pKa of aliphatic secondary amines is typically in the range of 10-11.<sup>[4]</sup> The lone pair of electrons on the nitrogen atom makes it a Brønsted-Lowry base, capable of accepting a proton. The electron-donating nature of the two alkyl groups increases the electron density on the nitrogen, making it more basic than ammonia.

## Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The high LogP value of **Ditetradecylamine** indicates its strong preference for nonpolar environments over aqueous ones, which is consistent with its molecular structure.<sup>[1]</sup>

## Experimental Protocols

The following sections detail the methodologies for determining key physicochemical properties of **Ditetradecylamine**.

### Determination of Solubility (Turbidimetric Method)

This protocol describes a kinetic solubility assay using turbidimetry, which is suitable for high-throughput screening.<sup>[9]</sup>

Objective: To determine the kinetic aqueous solubility of **Ditetradecylamine**.

Materials:

- **Ditetradecylamine**
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), pH 7.4
- 96-well microplate
- Microplate reader with turbidity measurement capabilities

Procedure:

- Prepare a high-concentration stock solution of **Ditetradecylamine** in 100% DMSO (e.g., 20 mM).
- Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
- Add a small volume of each DMSO solution to the wells of a 96-well plate.
- Add PBS to each well to achieve the final desired concentrations and a final DMSO concentration of  $\leq 1\%$ .
- Seal the plate and incubate at a controlled temperature (e.g., 25 °C or 37 °C) with shaking for a set period (e.g., 2 hours).
- Measure the turbidity of each well using a microplate reader at a suitable wavelength (e.g., 620 nm).
- The concentration at which a significant increase in turbidity is observed, indicating precipitation, is taken as the kinetic solubility.

## Determination of pKa (Potentiometric Titration)

This protocol outlines the determination of the acid dissociation constant (pKa) by potentiometric titration.<sup>[10]</sup>

Objective: To determine the pKa of **Ditetradecylamine**.

Materials:

- **Ditetradecylamine**
- Co-solvent system (e.g., water-ethanol mixture, due to low aqueous solubility)
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- pH meter with a calibrated electrode
- Stir plate and stir bar
- Buret

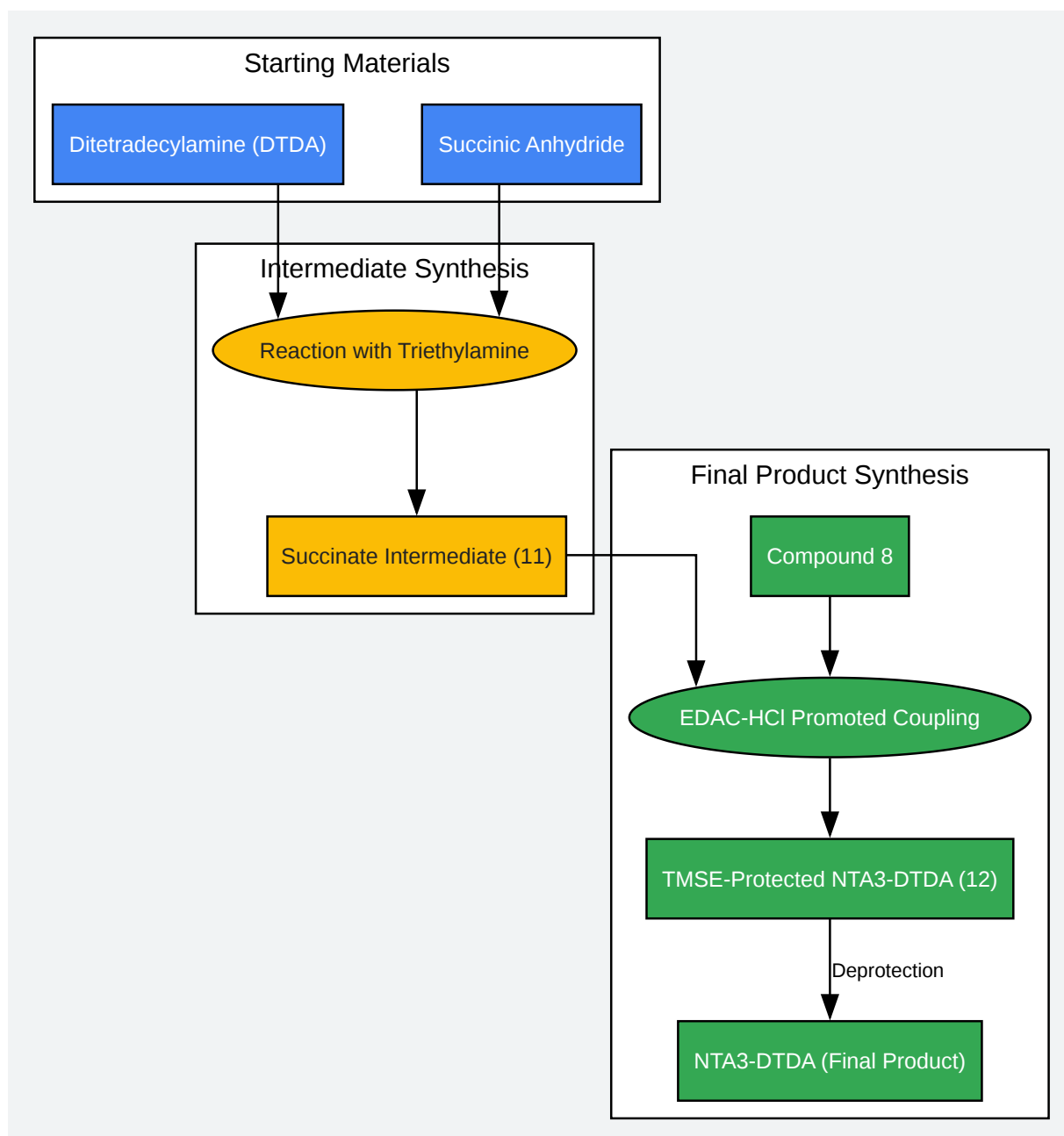
Procedure:

- Dissolve a precisely weighed amount of **Ditetradecylamine** in a known volume of the co-solvent system.
- Place the solution in a beaker with a stir bar and immerse the pH electrode.
- Titrate the solution with the standardized HCl solution, recording the pH after each addition of titrant. Continue the titration well past the equivalence point.
- Plot the pH versus the volume of HCl added.
- The pKa can be determined from the titration curve. The pH at the half-equivalence point is equal to the pKa.

## Visualizations

### Synthesis Workflow

**Ditetradecylamine** is a key intermediate in the synthesis of more complex molecules. The following diagram illustrates its use in the synthesis of the chelating lipid NTA3-DTDA.[\[1\]](#)

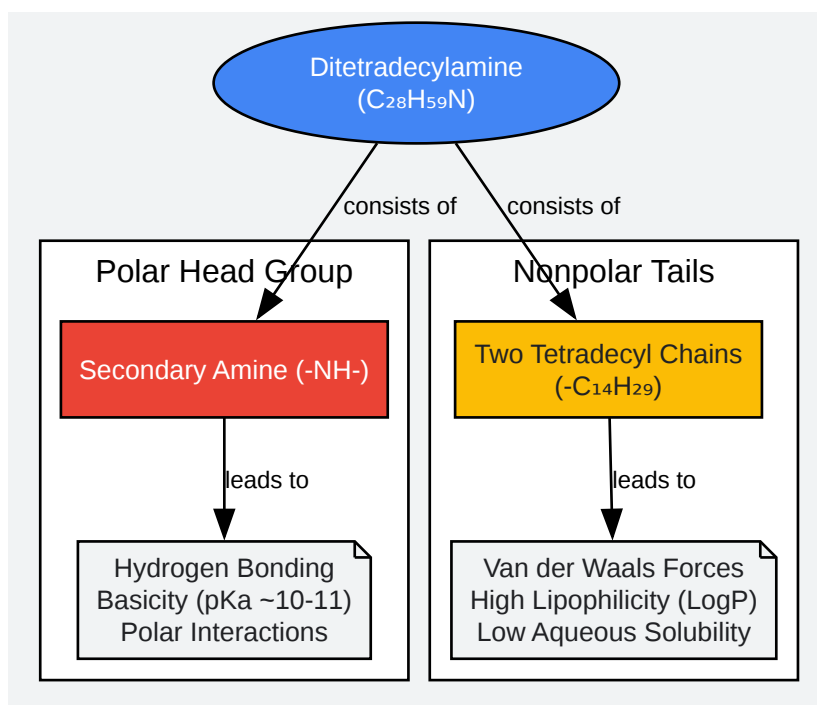


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Caption: Synthesis workflow for NTA3-DTDA starting from **Ditetradecylamine**.

## Structure-Property Relationship

The physicochemical properties of **Ditetradecylamine** are a direct result of its molecular structure.

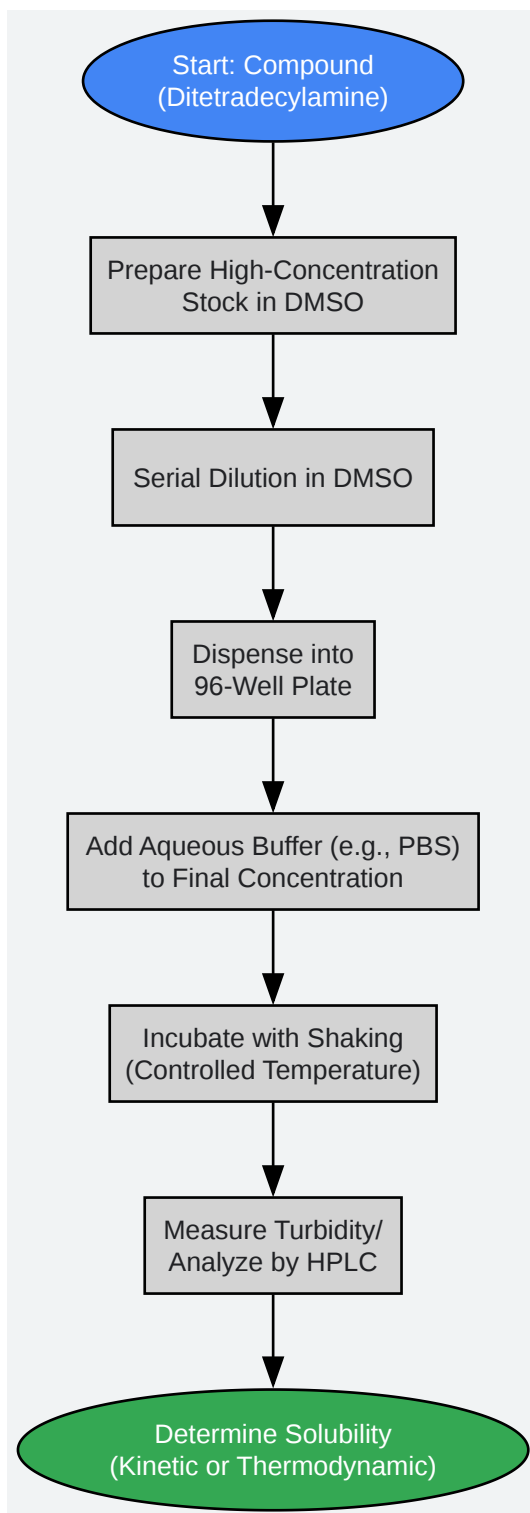


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Caption: Relationship between molecular structure and physicochemical properties.

## Experimental Workflow for Solubility Determination

The following diagram outlines a general workflow for determining the solubility of a hydrophobic compound like **Ditetradecylamine**.



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Caption: General experimental workflow for solubility determination.



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